molecular formula C35H38ClN5O4S B1198727 Clemizole penicillin CAS No. 6011-39-8

Clemizole penicillin

Cat. No. B1198727
CAS RN: 6011-39-8
M. Wt: 660.2 g/mol
InChI Key: GKPMEGXMKPQRTN-CBDIPHIASA-N
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Description

Clemizole Penicillin is a compound that combines the antihistamine Clemizole and the antibiotic Penicillin . It’s a complex molecule with the molecular formula C35H38ClN5O4S .


Synthesis Analysis

The synthesis of Clemizole Penicillin involves the combination of two separate molecules, Clemizole and Penicillin. The synthesis of Penicillin has been extensively studied and involves a metabolic network based on the concept of elementary flux modes . The synthesis of Clemizole involves the reaction of phenylenediamine with chloroacetic acid to form 2-chloromethyl benzimidazole, which is then reacted with pyrrolidine .


Molecular Structure Analysis

The molecular structure of Clemizole Penicillin is complex, with a molecular weight of 660.2 g/mol . The structure includes a benzimidazole ring from Clemizole and a β-lactam ring from Penicillin .

Scientific Research Applications

Neurodegenerative Disease Research

Clemizole Penicillin has been investigated for its potential in treating Parkinson’s Disease (PD) . A study explored its effect on alpha-synuclein-preformed fibrils-induced PD pathology. Clemizole was found to ameliorate neurobehavioral deficits, reduce oxidative stress levels, and improve mitochondrial biogenesis and functions . This suggests its application in pharmacological interventions for PD and possibly other neurodegenerative disorders.

Antibiotic Resistance Combat

In the fight against antibiotic resistance, Clemizole Penicillin plays a role in the industrial application of penicillin amidase. This enzyme technology is crucial for creating derivatives of penicillin that can overcome bacterial resistance. The enzymatic process to produce 6-aminopenicillanic acid (6-APA) from penicillin, using penicillin amidase, is a significant step in developing new antibiotics .

Syphilis Treatment

Clemizole Penicillin has been used in the treatment of syphilis. It is administered intramuscularly, offering an alternative to benzathine penicillin G for patients with syphilis, particularly in cases where the latter is not available or in patients with allergies .

Enzyme Immobilization Techniques

The development of enzyme immobilization techniques for penicillin amidase, which is used to hydrolyze penicillin to 6-APA, was a landmark achievement. Clemizole Penicillin’s role in this process underscores its importance in the advancement of biocatalysis and industrial enzyme applications .

Synucleinopathies Treatment

Clemizole Penicillin’s impact on alpha-synuclein aggregation suggests its potential use in treating synucleinopathies, a group of neurodegenerative diseases that include PD, dementia with Lewy bodies, and multiple system atrophy .

Mitochondrial Health Improvement

The ability of Clemizole Penicillin to improve mitochondrial health positions it as a candidate for research into treatments for diseases associated with mitochondrial dysfunctions, such as metabolic disorders and certain types of cancer .

Oxidative Stress Reduction

Clemizole Penicillin’s antioxidative properties make it a subject of interest for conditions where oxidative stress is a contributing factor, such as cardiovascular diseases, diabetes, and age-related macular degeneration .

Neurobehavioral Deficits Treatment

The positive effects of Clemizole Penicillin on neurobehavioral deficits in PD models open avenues for its application in cognitive and behavioral therapy research for various neurological conditions .

Mechanism of Action

The mechanism of action of Clemizole Penicillin is likely a combination of the actions of Clemizole and Penicillin. Clemizole is an H1 antagonist , while Penicillin acts by inhibiting bacterial cell wall synthesis .

Future Directions

The future of antibiotics like Clemizole Penicillin lies in the development of strategies to combat antibiotic resistance. This includes the discovery of novel antibiotics, improvement in the efficacy of existing antibiotics, and the development of alternatives to conventional antibiotics .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3.C16H18N2O4S/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h1-2,5-10H,3-4,11-14H2;3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t;11-,12+,14-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPMEGXMKPQRTN-CBDIPHIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975533
Record name 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-[(4-chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-benzimidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clemizole penicillin

CAS RN

6011-39-8
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, compd. with 1-[(4-chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)-1H-benzimidazole (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6011-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemizole penicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-[(4-chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-benzimidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEMIZOLE PENICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UL276H6TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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